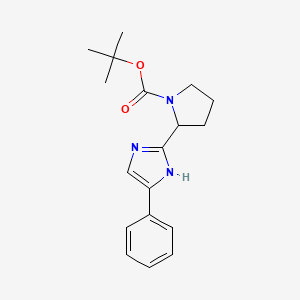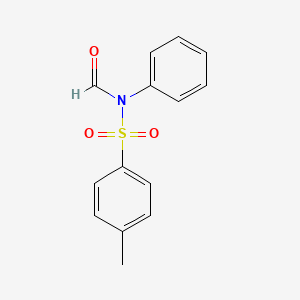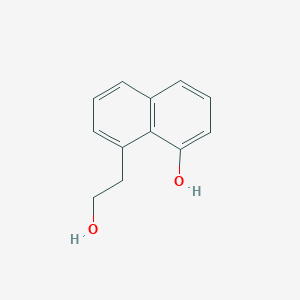![molecular formula C11H15N5O5S B14009634 2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 25253-77-4](/img/structure/B14009634.png)
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, a sulfanyl group, and a hydroxymethyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a halogenated purine derivative.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, where the hydroxymethyl group reacts with other functional groups on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring or the sulfanyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to antiproliferative effects in cancer cells. The sulfanyl group can also participate in redox reactions, affecting cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol: Unique due to the presence of both a sulfanyl group and a hydroxymethyl group on the oxane ring.
6-amino-7H-purin-8-yl derivatives: Similar purine ring structure but lack the sulfanyl and hydroxymethyl groups.
Sulfanyl-purine derivatives: Contain the sulfanyl group but may lack the hydroxymethyl group or the oxane ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
25253-77-4 |
|---|---|
Fórmula molecular |
C11H15N5O5S |
Peso molecular |
329.34 g/mol |
Nombre IUPAC |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H15N5O5S/c12-8-4-9(14-2-13-8)16-11(15-4)22-10-7(20)6(19)5(18)3(1-17)21-10/h2-3,5-7,10,17-20H,1H2,(H3,12,13,14,15,16) |
Clave InChI |
VHJCJYPMHZRSFT-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N=C(N2)SC3C(C(C(C(O3)CO)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)
![4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol](/img/structure/B14009561.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)
![2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14009594.png)
![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)


![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)


![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
